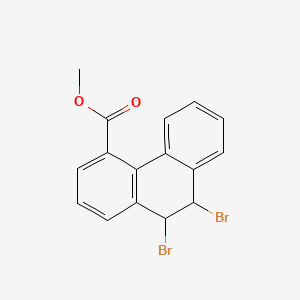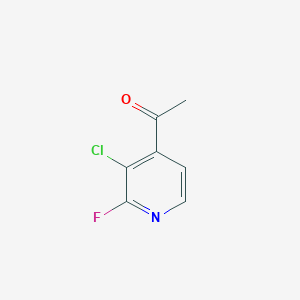![molecular formula C23H24N2O3S2 B14018669 3,7-Diacetyl-1,5-bis(phenylsulfanyl)-3,7-diazabicyclo[3.3.1]nonan-9-one CAS No. 78693-63-7](/img/structure/B14018669.png)
3,7-Diacetyl-1,5-bis(phenylsulfanyl)-3,7-diazabicyclo[3.3.1]nonan-9-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,7-DIAZABICYCLO[3.3.1]NONAN-9-ONE,3,7-DIACETYL-1,5-BIS(PHENYLTHIO)- is a complex organic compound known for its unique bicyclic structure. This compound is part of the diazabicyclo family, which is characterized by a bicyclic framework containing nitrogen atoms. The presence of acetyl and phenylthio groups further enhances its chemical properties, making it a subject of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,7-DIAZABICYCLO[3.3.1]NONAN-9-ONE,3,7-DIACETYL-1,5-BIS(PHENYLTHIO)- typically involves multiple steps. One common method is the Mannich condensation, where piperidones react with formalin and primary amines under specific conditions . This reaction forms the diazabicyclo structure, which can then be further modified to introduce acetyl and phenylthio groups.
Industrial Production Methods
Industrial production of this compound may involve large-scale Mannich condensation reactions followed by purification processes such as crystallization or chromatography. The reaction conditions, including temperature, pressure, and solvent choice, are optimized to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
3,7-DIAZABICYCLO[3.3.1]NONAN-9-ONE,3,7-DIACETYL-1,5-BIS(PHENYLTHIO)- can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The phenylthio groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Substitution reactions may involve nucleophiles like thiols or amines.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols.
Scientific Research Applications
3,7-DIAZABICYCLO[3.3.1]NONAN-9-ONE,3,7-DIACETYL-1,5-BIS(PHENYLTHIO)- has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in cancer treatment due to its ability to interact with biological macromolecules.
Industry: It is used in the development of new materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism by which 3,7-DIAZABICYCLO[3.3.1]NONAN-9-ONE,3,7-DIACETYL-1,5-BIS(PHENYLTHIO)- exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound’s bicyclic structure allows it to fit into specific binding sites, altering the activity of these targets. This interaction can modulate various biochemical pathways, leading to its observed effects in biological systems .
Comparison with Similar Compounds
Similar Compounds
- 3,7-Dipropyl-3,7-diazabicyclo[3.3.1]nonane
- 3,7-Dibenzyl-3,7-diazabicyclo[3.3.1]nonan-9-one
- 3,9-Diazabicyclo[3.3.1]nonan-7-amine,3,9-dimethyl-
Uniqueness
Compared to similar compounds, 3,7-DIAZABICYCLO[3.3.1]NONAN-9-ONE,3,7-DIACETYL-1,5-BIS(PHENYLTHIO)- stands out due to the presence of both acetyl and phenylthio groups.
Properties
CAS No. |
78693-63-7 |
|---|---|
Molecular Formula |
C23H24N2O3S2 |
Molecular Weight |
440.6 g/mol |
IUPAC Name |
3,7-diacetyl-1,5-bis(phenylsulfanyl)-3,7-diazabicyclo[3.3.1]nonan-9-one |
InChI |
InChI=1S/C23H24N2O3S2/c1-17(26)24-13-22(29-19-9-5-3-6-10-19)15-25(18(2)27)16-23(14-24,21(22)28)30-20-11-7-4-8-12-20/h3-12H,13-16H2,1-2H3 |
InChI Key |
KQEKJITWWYZUAH-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N1CC2(CN(CC(C1)(C2=O)SC3=CC=CC=C3)C(=O)C)SC4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


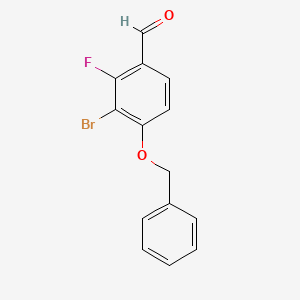
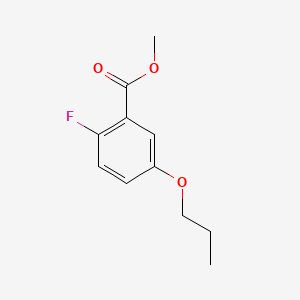

![N,N'-{[(4-Methylbenzene-1-sulfonyl)azanediyl]bis[(ethane-2,1-diyl)oxy-2,1-phenylene]}bis(4-methylbenzene-1-sulfonamide)](/img/structure/B14018611.png)
![4-[[(tert-Butoxy)carbonyl] ethylamino]butanoic acid](/img/structure/B14018622.png)

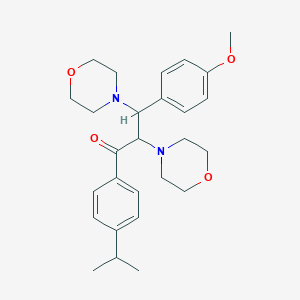
![3,5-Dichloro-4-[(tributylstannyl)oxy]benzene-1-sulfonyl fluoride](/img/structure/B14018646.png)
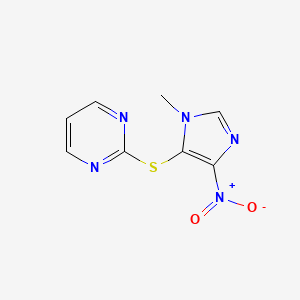
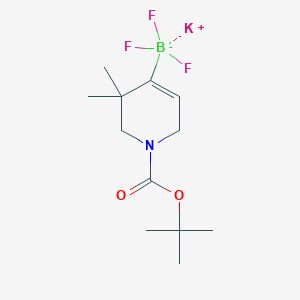
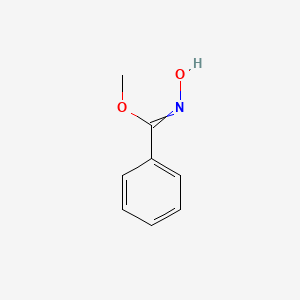
![N-[(Z)-(6-bromopyridin-3-yl)methylideneamino]-4-methylbenzenesulfonamide](/img/structure/B14018659.png)
